Methyl 4-aminopentanoate

Lipophilicity LogP Membrane permeability

Methyl 4-aminopentanoate (CAS 93338-64-8) is the racemic methyl ester of 4-aminopentanoic acid (4APA), a γ-amino acid bearing a five-carbon backbone with the amino group at the C4 position. With molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol, it belongs to the class of amino acid methyl esters that serve as synthetic building blocks and prodrug intermediates.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 93338-64-8
Cat. No. B3307510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminopentanoate
CAS93338-64-8
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)N
InChIInChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3
InChIKeyNHMQROWVIOFGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Aminopentanoate (CAS 93338-64-8): Compound Identity, Class, and Procurement-Relevant Characteristics


Methyl 4-aminopentanoate (CAS 93338-64-8) is the racemic methyl ester of 4-aminopentanoic acid (4APA), a γ-amino acid bearing a five-carbon backbone with the amino group at the C4 position [1]. With molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol, it belongs to the class of amino acid methyl esters that serve as synthetic building blocks and prodrug intermediates . The compound is structurally one methylene unit longer than the endogenous neurotransmitter GABA (γ-aminobutyric acid; 4-carbon backbone), a difference that fundamentally alters its biological classification from natural neurotransmitter ligand to false-neurotransmitter candidate—a distinction with direct consequences for research reagent selection [2].

Why Methyl 4-Aminopentanoate Cannot Be Interchanged with GABA Methyl Ester or 4-Aminopentanoic Acid in Research Applications


Generic substitution among γ-amino acid esters fails because the single-methylene chain-length difference between a four-carbon GABA ester and a five-carbon 4APA ester produces distinct lipophilicity, transport kinetics, and receptor pharmacology that are not interchangeable [1]. In head-to-head synaptosome studies, the R enantiomer of the parent acid 4APA exhibited greater neuronal uptake, greater displacement of endogenous GABA, and greater depolarization-evoked release compared to the S enantiomer—demonstrating that stereochemistry, not merely core scaffold, dictates functional outcome [1]. Furthermore, the methyl ester prodrug form confers enhanced membrane permeability relative to the free carboxylic acid, while the free acid (4APA) is required for direct GABAergic false-neurotransmitter activity; substituting the ester for the acid—or vice versa—bypasses critical activation or partitioning steps [2][3]. These structural and stereochemical dependencies are quantified below.

Methyl 4-Aminopentanoate Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Chain-Length-Dependent Lipophilicity Increase: Methyl 4-Aminopentanoate vs. GABA Methyl Ester (Methyl 4-Aminobutanoate)

Methyl 4-aminopentanoate contains one additional methylene group (–CH₂–) in its carbon backbone compared to the closest structural analog, GABA methyl ester (methyl 4-aminobutanoate, CAS 3251-07-8). This single-carbon extension is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.3–0.5 log units, consistent with the well-established Hansch π-value for the methylene fragment [1]. GABA methyl ester has an experimentally measured or computed logP of −0.049 (chembase.cn) [2] and an ACD/LogP of −0.18 (ChemSpider) ; the pentanoate homolog is expected to fall in the approximate range of +0.2 to +0.5, shifting it from the negative-logP (hydrophilic) domain toward the mildly lipophilic domain. This shift has consequences for passive membrane permeability and blood-brain barrier partitioning. These values are computed/predicted and should be verified experimentally for critical applications.

Lipophilicity LogP Membrane permeability CNS drug design

Enantiomer-Specific Neuronal Uptake and GABA Displacement: (R)-4APA vs. (S)-4APA in Mouse Cerebral Synaptosomes

In mouse cerebral synaptosome preparations, (R)-4-aminopentanoic acid [(R)-4APA]—the active hydrolysis product of (R)-methyl 4-aminopentanoate—exhibited greater time- and temperature-dependent uptake (measured in nmol/mg protein over 30 min), greater reduction of endogenous GABA concentration, and greater release following membrane depolarization compared to (S)-4APA [1]. (R)-4APA showed weak agonist activity exclusively at GABAA α5β2γ2, whereas (S)-4APA exhibited broader but weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2, plus antagonist activity at GABAA α6β2γ2 [1]. The patent further establishes that both enantiomers of 4APA demonstrate high blood-brain barrier penetration and low acute toxicity (no mortality at 100–900 mg/kg IP in 2-month-old mice) [2]. Specific numerical uptake values require access to the full-text figures of the primary paper; the abstract confirms the direction and statistical significance of the enantiomeric difference.

GABAergic false neurotransmitter Synaptosome uptake Enantioselective transport Neuropharmacology

Ester vs. Free Acid: Enhanced Membrane Permeability of Methyl 4-Aminopentanoate Relative to 4-Aminopentanoic Acid

Methyl esterification of 4-aminopentanoic acid masks the ionizable carboxylic acid moiety (predicted pKa ~10 for the free amine; free acid additional carboxyl pKa ~4–5), converting a zwitterionic species into a neutral free base with one hydrogen bond donor . The free acid 4-aminopentanoic acid has a computed LogD (pH 7.4) of −2.47 [1], indicating strong hydrophilicity and poor passive membrane permeability. Methyl esterification eliminates the negative charge at physiological pH, substantially increasing logP and facilitating passive diffusion across lipid bilayers [2]. This prodrug strategy is well-precedented: GABA methyl ester (the 4-carbon analog) functions as a lipophilic prodrug that is hydrolyzed by endogenous esterases to release the active free amino acid [3]. Methyl 4-aminopentanoate is expected to follow the same principle—the ester crosses membranes, and intracellular esterases liberate 4APA to engage GABAergic machinery.

Prodrug design Membrane permeability Ester hydrolysis CNS delivery

Blood-Brain Barrier Penetration and Brain Pharmacokinetics: 4APA Enantiomers in Mouse Model

Both enantiomers of 4-aminopentanoic acid (4APA)—the hydrolysis product of methyl 4-aminopentanoate—were detected in mouse brain 10 minutes after intraperitoneal injection at 100 mg/kg, reaching concentrations that remained stable from 1 to 6 hours post-injection [1]. Both enantiomers were cleared rapidly from serum over the same 6-hour period, indicating efficient brain partitioning and sustained central exposure despite rapid peripheral elimination [1]. The patent US20240115539A1 explicitly claims that 4APA enantiomers exhibit 'high penetration of the blood-brain barrier and low toxicity,' supporting their development as pharmacologic and PET imaging agents [2]. Two-month-old mice showed no mortality at doses of 100–900 mg/kg IP for each enantiomer, and neither enantiomer at 30 or 100 mg/kg significantly impacted 23 measures of well-being, activity chamber performance, or hot-plate withdrawal [1]. In contrast, GABA itself has negligible brain penetration due to its zwitterionic character at physiological pH; GABA methyl ester improves CNS delivery but as a natural neurotransmitter precursor rather than a false-neurotransmitter probe [3].

Blood-brain barrier CNS pharmacokinetics Brain exposure Neuroimaging agent

Synthetic Accessibility from Renewable Biomass: Enzymatic Route to Enantiopure (R)-Methyl 4-Aminopentanoate vs. Racemic Chemical Synthesis

Enantiopure (R)-methyl 4-aminopentanoate can be produced via a dual-enzyme system employing an engineered Escherichia coli glutamate dehydrogenase (EcGDH) K116Q/N348M double mutant together with Bacillus subtilis formate dehydrogenase (BsFDH) for NADPH cofactor recycling, using the biomass-derived platform chemical levulinic acid as substrate . This system achieves >97% conversion at 0.4 M substrate loading in 11 hours at 45 °C and pH 8.0, with >99% enantiomeric excess (ee) . Traditional chemical reductive amination of levulinic acid using Raney nickel catalysts yields racemic mixtures requiring costly chiral resolution steps . The enzymatic route's atom economy (82%) and benign byproduct profile (inorganic carbonate) support industrial scalability . For procurement, this means that (R)-methyl 4-aminopentanoate is available in enantiopure form (>99% ee) through a sustainable biocatalytic process, whereas racemic methyl 4-aminopentanoate (CAS 93338-64-8) obtained via conventional esterification contains both enantiomers and would require additional resolution for stereochemically sensitive applications.

Biocatalysis Enantiomeric excess Levulinic acid Green chemistry

Methyl 4-Aminopentanoate: Evidence-Backed Research and Industrial Application Scenarios


Neuroscience: GABAergic False-Neurotransmitter Mechanistic Studies

For laboratories investigating the role of false neurotransmitters in the GABAergic system, methyl 4-aminopentanoate serves as a lipophilic prodrug that delivers 4APA enantiomers across the blood-brain barrier. The (R)-enantiomer is specifically indicated for studies requiring selective GABA displacement with minimal off-target receptor activity (weak agonist only at GABAA α5β2γ2), while the (S)-enantiomer provides a comparator with broader but weak receptor interactions [1]. Both enantiomers have documented brain exposure within 10 minutes of systemic administration and sustained concentrations over 6 hours in mice [1]. This application is supported by the Stanford University patent claiming utility in Parkinson's disease models, Alzheimer's disease models, and as PET imaging precursors [2].

Medicinal Chemistry: Chiral γ-Amino Acid Building Block for Peptidomimetic Synthesis

Enantiopure methyl 4-aminopentanoate (>99% ee achievable via enzymatic synthesis) provides a conformationally distinct γ-amino acid ester for incorporation into peptidomimetics and modified peptides [1]. The five-carbon backbone with a methyl substituent at C4 introduces steric constraint and metabolic stability compared to the linear four-carbon GABA scaffold. The methyl ester protecting group enables standard peptide coupling chemistry (after hydrolysis to the free acid or direct transesterification), while the γ-amino acid architecture confers resistance to proteolytic degradation by canonical α-peptidases [2]. Procurement of the enantiopure (R)- or (S)-form is essential; racemic material will produce diastereomeric peptide mixtures.

Biocatalysis and Green Chemistry: Substrate for Engineered Enzyme Systems

The enzymatic production route to (R)-methyl 4-aminopentanoate—using engineered EcGDH K116Q/N348M with BsFDH cofactor recycling and levulinic acid feedstock—constitutes a model system for studying asymmetric reductive amination biocatalysis [1]. Researchers in directed evolution, enzyme engineering, and sustainable chemistry can use this system as a benchmark for comparing novel glutamate dehydrogenase variants, evaluating cofactor recycling efficiency, or scaling biocatalytic amine production. The 42-fold kcat/Km improvement of the double mutant over wild-type EcGDH provides a quantifiable baseline for enzyme engineering campaigns [1].

Analytical Chemistry: Reference Standard for Chiral Separation Method Development

Racemic methyl 4-aminopentanoate (CAS 93338-64-8) and its enantiopure counterparts serve as calibration standards for developing and validating chiral HPLC or SFC separation methods for γ-amino acid esters [1]. The compound's single chiral center, moderate hydrophobicity (predicted logP ~+0.2 to +0.5), and availability in both racemic and enantiopure forms make it a practical system suitability test compound for polysaccharide-based chiral stationary phases. The predicted pKa of ~10 and TPSA of 52.3 Ų provide reference values for retention time modeling in reversed-phase and HILIC separation modes [2].

Quote Request

Request a Quote for Methyl 4-aminopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.